molecular formula C22H20N4O3S2 B11636301 2-Amino-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-27-9

2-Amino-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11636301
CAS No.: 476483-27-9
M. Wt: 452.6 g/mol
InChI Key: CTDXBFYIFIHKHE-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carbonitrile family, characterized by a polycyclic framework with a thiophene moiety and a nitro-substituted aryl group. Its structure includes:

  • 3-Nitrophenyl group: An electron-withdrawing substituent at position 1, influencing electronic properties and intermolecular interactions.
  • 5-Methyl-2-(methylthio)thiophen-3-yl: A thiophene ring with methyl and methylthio substituents, contributing to hydrophobic interactions and steric effects.
  • Amino and cyano groups: At positions 2 and 3, respectively, enabling hydrogen bonding and dipole interactions.

Properties

CAS No.

476483-27-9

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20N4O3S2/c1-12-9-15(22(30-2)31-12)19-16(11-23)21(24)25(17-7-4-8-18(27)20(17)19)13-5-3-6-14(10-13)26(28)29/h3,5-6,9-10,19H,4,7-8,24H2,1-2H3

InChI Key

CTDXBFYIFIHKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound ID / CAS Substituents (Position 4) Aryl Group (Position 1) Notable Features
Target Compound 5-Methyl-2-(methylthio)thiophen-3-yl 3-Nitrophenyl Electron-withdrawing nitro group; methylthio enhances lipophilicity .
441783-41-1 2,5-Dimethylthiophen-3-yl 2-Methyl-5-nitrophenyl Dual methyl groups on thiophene increase steric hindrance; nitro at para position.
312275-76-6 4-(Dimethylamino)phenyl 4-Chlorophenyl Dimethylamino group introduces electron-donating effects; chloro enhances polarity.
350699-84-2 2,4-Dichlorophenyl 3,4-Dichlorophenyl Dichloro substituents enhance halogen bonding and metabolic stability.
476483-44-0 5-Methyl-2-(methylthio)thiophen-3-yl 4-Bromophenyl Bromine substituent increases molecular weight and π-stacking potential.

Key Comparisons :

Electronic Effects: The 3-nitrophenyl group in the target compound (electron-withdrawing) contrasts with 4-dimethylaminophenyl in 312275-76-6 (electron-donating), altering charge distribution and reactivity . Methylthio vs. methyl substituents on thiophene (e.g., 441783-41-1) modulate lipophilicity and steric bulk, impacting solubility and binding pocket compatibility .

Biological Relevance :

  • Chloro and bromo substituents (e.g., 350699-84-2 and 476483-44-0) improve metabolic stability and halogen bonding with biological targets compared to nitro groups, which may confer redox activity .

Synthetic Routes :

  • Analogous compounds are synthesized via Gewald thiophene formation () or condensation of guanidine derivatives with carbonyl intermediates (). The target compound likely follows similar pathways, with thiophene functionalization being critical .

Crystallographic Data: Structural studies of related hexahydroquinolines (e.g., 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile) utilize SHELXL and OLEX2 for refinement, highlighting puckering parameters (Cremer-Pople analysis) and hydrogen-bonding patterns (Etter’s graph-set notation) .

Thermal and Spectral Properties :

  • Melting points for analogs range from 177–243°C (e.g., pyrazole carbonitriles in ), with the target compound expected to exhibit similar thermal stability due to its rigid core .
  • 1H NMR signals for thiophene protons (~7.5–8.0 ppm) and NH2 groups (~8.2 ppm) are consistent across derivatives ().

Research Findings and Implications

  • Methylthio substituents improve membrane permeability but may reduce aqueous solubility .
  • Challenges: Limited bioavailability data for the target compound compared to chlorophenyl analogs (e.g., 312275-76-6) . Synthetic complexity in introducing methylthio groups without side reactions ().

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